molecular formula C12H14N2OS2 B3336469 2-Benzothiazolinethione, 3-(morpholinomethyl)- CAS No. 27410-41-9

2-Benzothiazolinethione, 3-(morpholinomethyl)-

Cat. No.: B3336469
CAS No.: 27410-41-9
M. Wt: 266.4 g/mol
InChI Key: YGYXYFFFRWOVAE-UHFFFAOYSA-N
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Description

Contextualization within Benzothiazoline (B1199338) Chemistry and Derivatives

Benzothiazole (B30560) is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. Derivatives of this core structure are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. pcbiochemres.comresearchgate.net The benzothiazoline skeleton, a reduced form of benzothiazole, serves as a versatile scaffold for the synthesis of diverse bioactive molecules. mdpi.com

The parent compound, 2-mercaptobenzothiazole (B37678) (2-MBT), exists in a tautomeric equilibrium with its thione form, 2(3H)-benzothiazolinethione. This molecule is an important industrial chemical and a key starting material for synthesizing various derivatives. conicet.gov.archempap.org Modifications can be made at several positions, but substitution at the nitrogen atom (position 3) is a common strategy to generate new compounds with altered physicochemical properties and biological activities. The introduction of different substituents at this position can significantly influence the molecule's potency and mechanism of action. chempap.org Research has explored the synthesis of numerous 2-substituted and N-substituted benzothiazole derivatives, leading to compounds with potential applications as antitubercular, antifungal, and antitumor agents. pcbiochemres.comresearchgate.net

Significance of Mannich Bases in Synthetic Organic Chemistry and Reaction Design

2-Benzothiazolinethione, 3-(morpholinomethyl)- is classified as a Mannich base. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located on a substrate. researchgate.net The reaction typically employs a primary or secondary amine, formaldehyde (B43269) (or another aldehyde), and a compound containing an active hydrogen atom (the CH-acidic compound). researchgate.netasianpubs.org

In the synthesis of the title compound, 2-mercaptobenzothiazole (in its thione form) acts as the active hydrogen compound, morpholine (B109124) serves as the secondary amine, and formaldehyde is the carbonyl component. conicet.gov.ar The reaction proceeds via the formation of an electrophilic iminium ion from morpholine and formaldehyde, which then reacts with the nucleophilic nitrogen of the benzothiazolinethione ring to form the N-aminomethyl derivative. conicet.gov.ar

The Mannich reaction is of great importance because it allows for the introduction of an aminomethyl group, which can enhance the solubility and bioavailability of a parent molecule. asianpubs.org Mannich bases derived from various heterocyclic scaffolds, including benzothiazoles, are frequently investigated for their pharmacological potential. conicet.gov.archempap.org The morpholine moiety, in particular, is a common structural motif in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles. Studies on related structures, such as 3-(morpholinomethyl)benzofurans, have also highlighted the utility of this substituent in the development of novel therapeutic agents, for instance, as antitumor agents. nih.govnih.gov

Reagents for Mannich Synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)-Role in Reaction
2-Mercaptobenzothiazole (2-MBT)Active Hydrogen Compound
MorpholineSecondary Amine
FormaldehydeCarbonyl Compound

Overview of Current Research Landscape Pertaining to N-Substituted Thiones and Related Heterocycles

The current research landscape for N-substituted thiones and related nitrogen- and sulfur-containing heterocycles is vibrant, driven by the search for new therapeutic agents. The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. pcbiochemres.com

Recent studies have focused on synthesizing and evaluating libraries of benzothiazole derivatives for various therapeutic targets. For example, Mannich bases derived from 2-mercaptobenzothiazole and various amines have been synthesized and tested for their in vitro antifungal activity against several fungal strains, with some derivatives showing promising results. conicet.gov.ar Other related Mannich bases of 2-mercaptobenzothiazole have been investigated for antimycobacterial activity. chempap.org

The scope of research extends beyond antimicrobial applications. Benzothiazole derivatives have been explored for their potential as:

Anticancer agents: Various substituted benzothiazoles have shown cytotoxicity against different cancer cell lines, including pancreatic and colon cancer. pcbiochemres.comresearchgate.net

Anticonvulsant agents: Specific derivatives have been identified with potential anticonvulsant properties. pcbiochemres.com

Antidiabetic agents: Certain N-(6-chlorobenzothiazol-2-yl)-2-morpholinoacetamide structures have been noted for their antidiabetic action. pcbiochemres.com

Enzyme inhibitors: Novel benzimidazolium salts containing a morpholinomethyl group have been synthesized and shown to be potential α-glucosidase inhibitors for managing type 2 diabetes. nih.gov

The research underscores a continued interest in modifying the benzothiazole scaffold, particularly through N-substitution with moieties like morpholinomethyl, to develop new molecules with tailored biological functions. The combination of the biologically active benzothiazole core with the pharmacokinetically favorable morpholine group represents a strategic approach in modern drug discovery. conicet.gov.arnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c16-12-14(9-13-5-7-15-8-6-13)10-3-1-2-4-11(10)17-12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYXYFFFRWOVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293262
Record name 2-Benzothiazolinethione, 3-(morpholinomethyl)-
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Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27410-41-9
Record name NSC88131
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Record name 2-Benzothiazolinethione, 3-(morpholinomethyl)-
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Record name 27410-41-9
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Synthetic Pathways and Methodological Advancements for 2 Benzothiazolinethione, 3 Morpholinomethyl

Direct Mannich Reaction Approaches for Benzothiazolinethione N-Functionalization

The Mannich reaction is a classic three-component condensation reaction that forms a C-C bond and is widely employed in the synthesis of β-amino carbonyl compounds and their analogs. oarjbp.com In the context of 2-benzothiazolinethione, which exists in tautomeric equilibrium with 2-mercaptobenzothiazole (B37678), the reaction involves the aminomethylation of the nitrogen atom. This is achieved by reacting 2-mercaptobenzothiazole with formaldehyde (B43269) and a secondary amine, in this case, morpholine (B109124). nih.gov The reaction proceeds via the formation of a morpholinium ion from morpholine and formaldehyde, which then electrophilically attacks the nucleophilic nitrogen of the benzothiazolinethione ring.

The efficiency of the Mannich reaction for the N-functionalization of benzothiazolinethiones is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants. While specific optimization data for the synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)- is not extensively detailed in publicly available literature, general principles of Mannich reactions on similar heterocyclic systems can be applied.

Catalysis plays a crucial role in facilitating the Mannich reaction. Both acid and base catalysis can be employed, and the choice of catalyst can significantly influence the reaction rate and yield.

Acid Catalysis: In an acidic medium, the reaction is typically initiated by the protonation of the carbonyl group of formaldehyde, which enhances its electrophilicity. This is followed by the nucleophilic attack of the amine.

Base Catalysis: In a basic medium, the deprotonation of the N-H bond of the benzothiazolinethione can increase its nucleophilicity, thereby facilitating the reaction with the in situ-formed Eschenmoser's salt precursor.

The selection of the catalyst often depends on the specific substrates and the desired outcome. For N-Mannich bases of heterocyclic compounds, both acidic and basic conditions have been successfully employed.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)- via Mannich Reaction

EntryCatalystTemperature (°C)Time (h)Yield (%)
1None2524Low
2Acetic Acid508Moderate
3Hydrochloric Acid506Moderate-High
4Triethylamine2512Moderate
5Potassium Carbonate605High

For the synthesis of N-Mannich bases, polar solvents such as ethanol (B145695), methanol (B129727), and dimethylformamide (DMF) are commonly used. uobaghdad.edu.iqresearchgate.net The polarity of the solvent can impact the formation and reactivity of the intermediate iminium ion. In some cases, high-boiling point solvents may be necessary to drive the reaction to completion. nih.gov The effect of different solvents on the yield of the Mannich reaction is a key area for optimization in the synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)-.

Table 2: Potential Impact of Solvent Systems on the Mannich Reaction Yield

SolventDielectric Constant (approx.)Expected Yield
Water80.1Moderate-High
Ethanol24.5High
Methanol32.7High
Tetrahydrofuran (THF)7.6Moderate
Dichloromethane (DCM)9.1Low-Moderate
Toluene2.4Low

Note: This table represents expected trends based on general solvent effects in Mannich reactions. Optimal solvent selection would require experimental validation.

Alternative Synthetic Routes to 3-(Morpholinomethyl)benzothiazolinethione Derivatives

While the direct Mannich reaction is the most common approach, alternative synthetic strategies can offer advantages in terms of substrate scope, reaction conditions, and access to a wider range of derivatives.

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com While a specific three-component reaction involving 2-mercaptobenzothiazole, formaldehyde, and morpholine is essentially the Mannich reaction itself, other MCRs can be envisioned to generate diverse 3-substituted benzothiazolinethione derivatives. For instance, a multi-component reaction could be designed where a precursor to the morpholinomethyl moiety is incorporated in a one-pot process with the benzothiazolinethione scaffold and other reactants. nih.gov

An alternative to the direct Mannich reaction involves a two-step approach where the 2-benzothiazolinethione is first functionalized with a leaving group at the 3-position, followed by a nucleophilic substitution with morpholine. A common precursor for such a reaction would be 3-(chloromethyl)-2-benzothiazolinethione. researchgate.net This intermediate can be synthesized by reacting 2-benzothiazolinethione with formaldehyde and a chlorinating agent. Subsequent treatment of the 3-(chloromethyl) derivative with morpholine, typically in the presence of a base to neutralize the generated HCl, would yield the desired product. nih.govmdpi.com This method offers the flexibility to introduce a variety of amines in the second step.

A similar strategy has been successfully employed in the synthesis of 3-(morpholinomethyl)benzofuran derivatives, where a key intermediate is prepared and subsequently reacted with morpholine. nih.gov

Application of Green Chemistry Principles in the Synthesis of N-Substituted Benzothiazolinethiones

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including N-substituted benzothiazolinethiones.

Several green approaches can be applied to the synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)-:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. mdpi.com The use of water as a solvent in the synthesis of 2-mercaptobenzothiazole derivatives has been reported to be highly efficient. mdpi.com

Catalyst-Free and Solvent-Free Conditions: In some cases, the Mannich reaction can be carried out under solvent-free conditions, often with microwave or ultrasound assistance. oarjbp.com This approach minimizes waste and can lead to shorter reaction times and higher yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. oarjbp.com The application of microwave-assisted synthesis to the preparation of Mannich bases of various heterocyclic compounds has been well-documented and represents a promising green alternative to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions. Ultrasound-assisted synthesis has been successfully used for the preparation of various heterocyclic compounds, including those with a morpholine moiety, and can lead to improved yields and shorter reaction times.

By incorporating these green chemistry principles, the synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)- and its derivatives can be made more sustainable and environmentally responsible.

Mechanistic Elucidation of Formation and Reaction Dynamics

Detailed Reaction Mechanisms of the Mannich Functionalization of Benzothiazolinethiones

The synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)- proceeds through a well-established Mannich reaction pathway. This multi-step process involves the initial formation of an electrophilic iminium ion, which is subsequently attacked by the nucleophilic 2-benzothiazolinethione.

The reaction is initiated by the nucleophilic attack of the secondary amine, morpholine (B109124), on the carbonyl carbon of formaldehyde (B43269). This is followed by a proton transfer and subsequent dehydration to generate a highly reactive electrophilic species known as the morpholin-4-ylmethylideneammonium ion, or more commonly, the morpholino-iminium ion. adichemistry.combyjus.com

Concurrently, the 2-benzothiazolinethione molecule, which exists in a tautomeric equilibrium between its thione and thiol forms, acts as the nucleophile. The active hydrogen atom attached to the nitrogen in the thiazoline (B8809763) ring is sufficiently acidic to be abstracted, leading to the formation of a resonance-stabilized anion. This anionic form of 2-benzothiazolinethione is a potent nucleophile.

The crucial carbon-nitrogen bond formation occurs when the nucleophilic nitrogen of the deprotonated 2-benzothiazolinethione attacks the electrophilic carbon of the morpholino-iminium ion. A final protonation step then yields the stable Mannich base, 2-Benzothiazolinethione, 3-(morpholinomethyl)-.

While the general mechanism of the Mannich reaction is well-documented, specific mechanistic studies detailing alternative pathways or the influence of catalysts on this particular reaction are not extensively reported in the available literature.

Computational studies, which could provide insights into the transition state structures and their corresponding energy barriers, have not been specifically reported for the synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)-. Such studies would be invaluable in providing a more quantitative understanding of the reaction pathway.

Kinetic Studies of 2-Benzothiazolinethione, 3-(morpholinomethyl)- Synthesis and Subsequent Transformations

A thorough understanding of the reaction kinetics is essential for optimizing the synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)-. However, detailed kinetic studies for this specific reaction are sparse in the published literature.

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), provide crucial information about the energy requirements and the molecular collision frequency of a reaction. An energy profile, mapping the potential energy of the system as a function of the reaction coordinate, would visually represent the energy changes throughout the reaction, including the energies of intermediates and transition states. Regrettably, specific experimental or computational data to construct an energy profile for the synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)- are not available in the current body of scientific literature.

Stereochemical Aspects and Conformational Dynamics of Reaction Products

The final product, 2-Benzothiazolinethione, 3-(morpholinomethyl)-, possesses a degree of conformational flexibility due to the single bonds connecting the benzothiazolinethione moiety, the methylene (B1212753) bridge, and the morpholine ring.

The morpholine ring typically adopts a chair conformation to minimize steric strain. The linkage to the benzothiazolinethione through the methylene bridge introduces the possibility of different spatial arrangements of these two ring systems relative to each other. While the synthesis does not create any new chiral centers, the rotational freedom around the N-CH2 and CH2-N bonds can lead to various conformers.

Advanced Spectroscopic and Crystallographic Investigations of 2 Benzothiazolinethione, 3 Morpholinomethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Molecular Dynamics

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-Benzothiazolinethione, 3-(morpholinomethyl)-, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's conformational dynamics.

Based on data from analogous benzothiazole (B30560) structures and N-Mannich bases, a predicted set of chemical shifts can be proposed. researchgate.netarabjchem.org The aromatic protons of the benzothiazole ring are expected in the range of 7.0-8.0 ppm, while the morpholine (B109124) and methylene (B1212753) bridge protons would appear further upfield.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Benzothiazole Aromatic7.0 - 8.0110 - 140
C=S (Thione)-~185 - 195
N-C H₂-N Methylene~5.0 - 5.5~65 - 75
O-(C H₂)₂-N Morpholine~3.6 - 3.8~65 - 70
O-(CH₂)₂-N Morpholine~2.7 - 2.9~50 - 55

While one-dimensional NMR provides initial data, two-dimensional techniques are essential for conclusive structural verification. ipb.ptnih.gov

2D COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing proton-proton coupling networks. It would clearly show correlations between adjacent aromatic protons on the benzothiazole ring and, separately, the geminal and vicinal protons within the morpholine ring, confirming the integrity of these structural units.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this molecule, the most informative correlations would be from the singlet of the N-CH₂-N methylene bridge protons to the C2 (thione) and C7a carbons of the benzothiazole ring, as well as to the adjacent carbons of the morpholine ring. This would definitively prove the connectivity of the three components of the Mannich base.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment provides information on the spatial proximity of protons, which is vital for conformational analysis. mdpi.com Key through-space correlations would be expected between the methylene bridge protons and protons on both the benzothiazole and morpholine rings, helping to define the preferred orientation of the morpholinomethyl group relative to the planar benzothiazole system.

The morpholinomethyl substituent introduces conformational flexibility. Variable temperature (VT) NMR studies are instrumental in probing these dynamic processes, such as ring inversion and restricted rotation, which may occur on the NMR timescale. mdpi.comox.ac.ukoxinst.com

At room temperature, the chair-to-chair interconversion of the morpholine ring is typically fast, resulting in averaged signals for the axial and equatorial protons. Upon cooling, this process can be slowed. A hypothetical VT-NMR experiment would likely show broadening of the morpholine proton signals at an intermediate temperature, followed by their resolution into distinct axial and equatorial signals at a lower temperature, allowing for the calculation of the energy barrier for the ring flip. oxinst.com Similarly, restricted rotation around the N3-CH₂ and CH₂-N(morpholine) bonds could lead to the observation of distinct rotamers at low temperatures. mdpi.comrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups. The IR and Raman spectra of 2-Benzothiazolinethione, 3-(morpholinomethyl)- would be dominated by features of the benzothiazole-2-thione core, with additional bands from the morpholinomethyl group. Detailed assignments can be made by comparison with the well-studied spectrum of the parent compound, 2-mercaptobenzothiazole (B37678) (MBT). nih.govresearchgate.net The most characteristic vibration is that of the thiocarbonyl (C=S) group.

Interactive Table: Predicted Principal Vibrational Bands (cm⁻¹)
Wavenumber (cm⁻¹)AssignmentMoiety
~3100 - 3000C-H aromatic stretchingBenzothiazole
~2980 - 2850C-H aliphatic stretchingMorpholinomethyl
~1600 - 1450C=C aromatic ring stretchingBenzothiazole
~1450 - 1400CH₂ scissoringMorpholinomethyl
~1350 - 1300C-N stretchingThioamide
~1250 - 1050C=S stretching (often mixed)Thione
~1115C-O-C asymmetric stretchingMorpholine
~850 - 700C-H aromatic out-of-plane bendingBenzothiazole

The introduction of the 3-(morpholinomethyl)- substituent would add characteristic C-H stretching bands below 3000 cm⁻¹ and a strong C-O-C stretching band (typically around 1115 cm⁻¹) from the morpholine ether linkage. The IR spectrum of the closely related 3-(o-chloroanilinomethyl)- derivative confirms the presence of strong absorptions in these regions. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.gov For C₁₂H₁₄N₂OS₂, the calculated exact mass of the neutral molecule is 266.0602 Da. HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 267.0675.

The electron impact (EI) or collision-induced dissociation (CID) mass spectrum would reveal characteristic fragmentation patterns that further confirm the structure. A plausible fragmentation pathway would involve initial cleavages at the sterically hindered and chemically labile N-CH₂ bonds of the Mannich base linkage. benthamopen.comsapub.org

Proposed Fragmentation Pathway:

α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-N bond between the methylene bridge and the morpholine ring, leading to the formation of the stable morpholinomethyl cation at m/z 100.0762 (C₅H₁₀NO⁺).

Retro-Mannich Reaction: An alternative cleavage can occur at the N3-CH₂ bond, generating a benzothiazole-2-thione radical cation at m/z 167.0044 (C₇H₅NS₂⁺˙) and losing the morpholinomethyl radical.

Morpholine Ring Fragmentation: The morpholinomethyl cation (m/z 100) can undergo further fragmentation, for example, by losing a molecule of formaldehyde (B43269) (CH₂O) to yield an ion at m/z 70.0657 (C₄H₈N⁺).

Benzothiazole Ring Fragmentation: The benzothiazole-2-thione fragment can break down further by losing a sulfur atom or a thiocarbonyl (CS) group.

Interactive Table: Predicted Key HRMS Fragments
m/z (Calculated)FormulaFragment Identity
267.0675[C₁₂H₁₅N₂OS₂]⁺[M+H]⁺
167.0044[C₇H₅NS₂]⁺˙Benzothiazole-2-thione radical cation
100.0762[C₅H₁₀NO]⁺Morpholinomethyl cation
70.0657[C₄H₈N]⁺Fragment from morpholinomethyl cation

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of related benzothiazole structures allows for a detailed prediction of its key geometric parameters. nih.govnih.govmdpi.com

The benzothiazole ring system is expected to be essentially planar. The key structural questions that crystallography would answer relate to the conformation of the morpholinomethyl group. This includes the torsion angles defining its orientation relative to the benzothiazole plane and the conformation of the morpholine ring itself (typically a chair conformation). Intermolecular forces, such as C-H···S or C-H···O hydrogen bonds, would likely play a significant role in the crystal packing. nih.gov

Interactive Table: Expected Crystallographic Bond Lengths and Angles
ParameterDescriptionExpected Value (based on analogs)
C=S Bond LengthThione double bond~1.65 - 1.70 Å
N3-CH₂ Bond LengthBond linking substituent to ring~1.47 - 1.50 Å
CH₂-N Bond LengthBond linking bridge to morpholine~1.45 - 1.48 Å
C-S-C AngleAngle within the thiazole (B1198619) ring~90 - 92°
BenzothiazoleDihedral angle between fused rings< 5°

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used for the analysis of chiral molecules, as they measure the differential absorption of left- and right-circularly polarized light.

The parent compound, 2-Benzothiazolinethione, 3-(morpholinomethyl)-, is achiral as it possesses no stereogenic centers and has a plane of symmetry. Therefore, it does not exhibit a CD signal, and these techniques are not applicable for its analysis.

However, should a chiral center be introduced into the molecule—for instance, through substitution on the morpholine or benzothiazole rings to create a stereocenter—then ECD and VCD would become powerful tools. rsc.org By comparing the experimentally measured spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the chiral derivative could be unambiguously determined.

Theoretical and Computational Chemistry Studies of 2 Benzothiazolinethione, 3 Morpholinomethyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in exploring the electronic structure and properties of benzothiazole (B30560) derivatives. nih.govresearchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, charge distribution, and energetic properties.

For benzothiazole derivatives, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) in combination with basis sets such as 6-31G+ (d, p) or 6-311G(d,p) are commonly used to optimize molecular geometries and calculate various electronic parameters. nih.govscirp.orgmdpi.com Such calculations can be performed in both gas phase and in the presence of solvents, using models like the Conductor-like Polarizable Continuum Model (CPCM), to simulate more realistic chemical environments. mdpi.com These theoretical investigations are invaluable for understanding the relationship between the structure of benzothiazole derivatives and their chemical behavior. scirp.org

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the reactivity of benzothiazole derivatives. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

For instance, in studies of various benzothiazole derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be localized on specific moieties, indicating the sites for nucleophilic attack. researchgate.netnih.gov The introduction of different substituents on the benzothiazole ring can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. scirp.org It provides a localized picture of the electron density, allowing for the quantification of charge transfer between orbitals and the stabilization energies associated with these interactions. scirp.org Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. scirp.orgscirp.org

Below is a hypothetical data table illustrating the kind of information that can be obtained from quantum chemical calculations for a series of benzothiazole derivatives.

DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Compound 1-5.59-1.953.64
Compound 2-5.58-1.883.70
Compound 3-6.18-3.352.83
Compound 4-5.52-1.923.60
This table is illustrative and based on data for various benzothiazole derivatives to demonstrate the application of computational methods. nih.gov

Quantum chemical calculations are also employed to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.commdpi.com The calculated shifts for 1H and 13C nuclei can be correlated with experimental data to confirm the molecular structure. mdpi.com

Similarly, infrared (IR) frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculated vibrational frequencies and their corresponding modes can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific molecular vibrations. nih.govresearchgate.netresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. scirp.orgresearchgate.net

The following table provides an example of how theoretical and experimental spectroscopic data can be compared for a benzothiazole derivative.

1H Chemical Shift (ppm)CalculatedExperimental
H-18.908.95
H-27.957.98
H-37.877.90
H-47.827.85
This table is a representative example based on data for a benzothiazole derivative to illustrate the correlation between calculated and experimental values. ugm.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions. biointerfaceresearch.comnih.gov

For benzothiazole derivatives, MD simulations can be used to explore the conformational landscape and identify the most stable geometries. mdpi.com This is particularly important for molecules with flexible side chains, such as the morpholinomethyl group in 2-Benzothiazolinethione, 3-(morpholinomethyl)-. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

MD simulations are also extensively used to study the interactions between a ligand (like a benzothiazole derivative) and a biological target, such as a protein or enzyme. biointerfaceresearch.comnih.gov These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the interaction. biointerfaceresearch.com

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations

Theoretical chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves mapping the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy and reaction rate.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. benthamdirect.comallsubjectjournal.comaip.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a mathematical equation that relates these descriptors to the observed property. allsubjectjournal.com

For benzothiazole derivatives, QSAR studies have been performed to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. benthamdirect.commdpi.com The molecular descriptors used in these studies can be of different types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. allsubjectjournal.comaip.org

The following is an example of a QSAR model equation:

pIC50 = β0 + β1Descriptor1 + β2Descriptor2 + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are various calculated molecular properties.

In Silico Design of Novel Benzothiazolinethione Derivatives with Predicted Reactivity

In silico drug design is a modern approach that uses computational methods to identify and optimize new drug candidates. researchgate.netinnovareacademics.in This process often starts with the identification of a biological target and the use of molecular docking to screen virtual libraries of compounds for their potential to bind to the target. innovareacademics.in

For benzothiazolinethione derivatives, in silico design can be used to create novel analogues with improved properties. researchgate.netnih.gov This can involve modifying the core structure of 2-Benzothiazolinethione, 3-(morpholinomethyl)- by adding or changing substituents and then using the computational methods described above to predict the properties of the new molecules. For example, quantum chemical calculations can be used to predict the reactivity and stability of the new derivatives, while QSAR models can be used to estimate their biological activity. researchgate.net Molecular dynamics simulations can then be employed to study the interactions of the most promising candidates with their biological target. nih.gov This iterative process of design, prediction, and evaluation can significantly accelerate the discovery of new and more effective therapeutic agents. researchgate.net

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Methods for Separation and Quantification in Complex Chemical Mixtures

Chromatographic techniques, particularly when coupled with mass spectrometry, offer high selectivity and sensitivity, making them indispensable for analyzing complex mixtures.

Method Development and Validation for Research Applications

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and quantification of benzothiazole (B30560) derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the preferred method for analyzing thermally labile compounds or those that are not easily volatilized, which can be the case for Mannich bases. A typical LC-MS/MS method for related compounds involves reversed-phase chromatography.

For the analysis of 2-mercaptobenzothiazole (B37678) (MBT) in various sample types, including rubber extracts and urine, LC-MS/MS methods have been successfully developed. nih.govresearchgate.netpublisso.denih.govpqri.org These methods can be adapted for "2-Benzothiazolinethione, 3-(morpholinomethyl)-". Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid to enhance ionization), selecting an appropriate stationary phase (such as a C18 column), and fine-tuning the mass spectrometer parameters (e.g., ionization mode, precursor and product ions for multiple reaction monitoring).

Validation of a newly developed method is critical and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated LC-MS/MS method for MBT in human urine demonstrated a low limit of detection of 0.4 µg L⁻¹ and a limit of quantification of 1 µg L⁻¹. nih.gov

ParameterTypical Conditions for Related Benzothiazoles
Instrument Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Column Reversed-phase C18
Mobile Phase A: Water with 0.05% Formic AcidB: Acetonitrile with 0.05% Formic Acid
Flow Rate 0.2 mL/minute
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS offers excellent separation efficiency. While some benzothiazoles can be thermally labile, GC-MS has been used for the analysis of vulcanization accelerators. frontier-lab.comnih.gov Pyrolysis-GC/MS is a specific application used for the characterization of rubber additives, where the sample is thermally decomposed before analysis. gcms.czshimadzu.com The applicability of GC-MS to "2-Benzothiazolinethione, 3-(morpholinomethyl)-" would depend on its thermal stability. Derivatization might be necessary to improve its volatility and thermal stability.

ParameterTypical Conditions for Related Benzothiazoles
Instrument Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Column Capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injection Mode Splitless or direct pyrolysis
Carrier Gas Helium
Ionization Mode Electron Impact (EI)
Detection Mode Full scan or Selected Ion Monitoring (SIM)

Application in Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for monitoring the progress of the Mannich reaction used to synthesize "2-Benzothiazolinethione, 3-(morpholinomethyl)-". By taking aliquots from the reaction mixture at different time intervals, the consumption of reactants (2-benzothiazolinethione, formaldehyde (B43269), and morpholine) and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration.

Furthermore, these techniques are vital for assessing the purity of the final product. High-performance liquid chromatography (HPLC) with UV detection is a standard method for determining the purity of rubber chemical accelerators. antpedia.comastm.org By developing a suitable HPLC method, the percentage purity of "2-Benzothiazolinethione, 3-(morpholinomethyl)-" can be determined, and the presence of any unreacted starting materials or by-products can be identified and quantified.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like benzothiazole derivatives. The benzothiazole moiety can undergo redox reactions, which can be exploited for analytical purposes. arabjchem.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV) can be used to study the redox behavior of "2-Benzothiazolinethione, 3-(morpholinomethyl)-" and to develop quantitative analytical methods. researchgate.net

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon, platinum, or modified electrodes) and optimizing the supporting electrolyte composition and pH. The binding of the molecule to the electrode surface can lead to a measurable change in current or potential, which can be correlated to its concentration. For example, benzimidazole/benzothiazole-based chemosensors have been developed for the detection of other molecules. researchgate.net

Spectrophotometric Approaches for Quantification in Chemical Research and Process Control

UV-Vis spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb ultraviolet or visible light. Benzothiazole derivatives exhibit characteristic UV absorption spectra. hereon.deresearchgate.netresearchgate.net For 2-mercaptobenzothiazole, absorption maxima are typically observed in the range of 320-326 nm. researchgate.netresearchgate.net

A spectrophotometric method for "2-Benzothiazolinethione, 3-(morpholinomethyl)-" would first involve determining its absorption spectrum to identify the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This method is particularly useful for routine analysis in process control where the sample matrix is relatively simple and free from interfering substances. In more complex matrices, the selectivity of spectrophotometry can be enhanced by forming a colored complex with a metal ion, as has been demonstrated for the determination of 2-mercaptobenzothiazole with copper(II). asianpubs.org

TechniquePrinciplePotential Application
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in the UV-visible region.Quantification in pure samples or simple mixtures, process control.
Complexometric Spectrophotometry Formation of a colored complex with a reagent, followed by absorbance measurement.Enhanced selectivity for quantification in more complex matrices.

Sample Preparation Techniques for Enhanced Analytical Performance in Diverse Chemical Matrices

The quality of analytical results is highly dependent on the sample preparation step, which aims to extract the analyte of interest from the sample matrix and remove interfering components. The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be used.

For solid samples like rubber, extraction is a common first step. This can be achieved using techniques such as Soxhlet extraction or solvent extraction with appropriate solvents like acetone, chloroform, or a mixture of dichloromethane, acetonitrile, and hexane. nih.govresearchgate.netresearchgate.net The extraction efficiency can be influenced by factors such as the choice of solvent, temperature, and extraction time.

For liquid samples, such as industrial wastewater or biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. ucdavis.edu LLE uses two immiscible solvents to partition the analyte from the sample matrix. SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent, thereby concentrating the analyte and cleaning up the sample. For the analysis of MBT in human urine, enzymatic hydrolysis is often performed prior to extraction to cleave conjugated metabolites and measure the total MBT concentration. publisso.denih.gov

Sample MatrixSample Preparation Technique
Rubber Solvent extraction (e.g., with acetone/chloroform), Pyrolysis
Wastewater Liquid-liquid extraction, Solid-phase extraction
Biological Fluids Enzymatic hydrolysis followed by liquid-liquid or solid-phase extraction

Emerging Research Avenues and Future Outlook for 2 Benzothiazolinethione, 3 Morpholinomethyl

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)- involves the Mannich reaction of 2-mercaptobenzothiazole (B37678), formaldehyde (B43269), and morpholine (B109124). While effective, current research priorities are shifting towards "green" and more sustainable chemical processes. Future synthetic explorations are likely to focus on improving the environmental footprint of this process.

Emerging strategies for the synthesis of the parent compound, 2-mercaptobenzothiazole (also known as 3H-benzothiazole-2-thione), provide a roadmap for the future synthesis of its derivatives. Research has demonstrated cleaner and more efficient methods for creating the core benzothiazole-2-thione structure. researchgate.net One promising approach involves reacting o-haloaniline derivatives with carbon disulfide in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate with tetramethyl ammonium (B1175870) bromide, which can lead to higher yields under milder conditions. researchgate.net Another green chemistry approach describes the synthesis of benzothiazole-2-thiols in water using tetramethylthiuram disulfide (TMTD) as a cyclizing agent, eliminating the need for volatile organic solvents. rsc.org

Future research will likely aim to adapt these sustainable methodologies for the one-pot synthesis of 2-Benzothiazolinethione, 3-(morpholinomethyl)-, potentially using water as a solvent, employing catalyst-free conditions, or utilizing bio-based starting materials to reduce environmental impact. mdpi.comnih.gov

Table 1: Comparison of Synthetic Approaches for Benzothiazole-2-thione Scaffolds

Synthetic StrategyKey Reagents/ConditionsPotential AdvantagesReference
Conventional Mannich Reaction2-mercaptobenzothiazole, formaldehyde, morpholineEstablished, well-understood researchgate.net
Greener Synthesis (Parent Scaffold)o-iodoaniline, carbon disulfide, Cs2CO3, TMABHigher yields, cleaner process researchgate.net
Aqueous Synthesis (Parent Scaffold)2-aminothiophenols, TMTD, waterEnvironmentally benign, metal/ligand-free rsc.org
Catalyst-Free Grinding2-aminothiophenol, aldehydes, ethanol (B145695) (grinding)Solvent-minimized, rapid, no catalyst needed mdpi.com

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of the structure-property relationships of 2-Benzothiazolinethione, 3-(morpholinomethyl)- is crucial for optimizing its performance and designing new applications. The integration of experimental analysis with computational and theoretical methods offers a powerful approach to gain advanced mechanistic insights.

While specific comprehensive studies on this exact molecule are an emerging area, research on analogous thiazole (B1198619) derivatives provides a clear direction for future investigations. researchgate.net Computational techniques such as Density Functional Theory (DFT) can be used to investigate the molecular structure, stability, and electronic properties. researchgate.net Frontier Molecular Orbital (FMO) analysis can reveal information about chemical reactivity, while Natural Bond Orbital (NBO) analysis can elucidate intramolecular charge transfer and donor-acceptor interactions. researchgate.net

Future research combining these theoretical calculations with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography will provide a complete picture of the molecule's behavior. Such studies could clarify the mechanism of its delayed-action as a vulcanization accelerator at a quantum-chemical level and predict its interactions with other molecules, paving the way for more rational design of accelerator systems and novel derivatives. researchgate.netnih.gov

Development of New Chemical Reagents and Catalysts Based on the Benzothiazolinethione Scaffold

The benzothiazole (B30560) ring system is a significant "privileged scaffold" in medicinal chemistry and a versatile synthon in organic synthesis. researchgate.netnih.gov The 2-mercaptobenzothiazole core is a reactive building block used to create a wide array of functionalized molecules. nih.gov

2-Benzothiazolinethione, 3-(morpholinomethyl)- itself holds potential as a precursor for new chemical reagents. The N-CH2-morpholine moiety can be a site for further chemical transformations, allowing for the introduction of new functional groups. The benzothiazolinethione scaffold can be modified at the 6-position of the benzene (B151609) ring, as demonstrated by the synthesis of 6-benzoyl derivatives, to tune the electronic and steric properties of the molecule. researchgate.netresearchgate.net This opens avenues for creating libraries of novel compounds with tailored reactivity.

An important future direction is the exploration of this scaffold in catalysis. The sulfur and nitrogen atoms within the core structure can act as coordination sites for metal ions, suggesting potential applications in designing novel ligands for transition-metal catalysis. By strategically modifying the substituents on the benzothiazole ring or the morpholine group, it may be possible to develop specialized catalysts for a range of organic transformations.

Applications in Advanced Materials Science (e.g., as polymerization inhibitors, vulcanization accelerators, or precursors for specialized materials)

The most prominent application of 2-Benzothiazolinethione, 3-(morpholinomethyl)- (often known by its industrial acronyms MBS or MOR) is in materials science as a vulcanization accelerator for rubber. lusida.comkerton-industry.com It belongs to the sulfenamide (B3320178) class of accelerators, which are prized for their delayed action, providing a crucial safety window during rubber processing before the rapid onset of curing (vulcanization). lusida.comalfa-chemistry.comakrochem.com This characteristic is particularly valuable in the manufacturing of complex rubber articles like tires. kerton-industry.com During vulcanization, it facilitates the formation of sulfur cross-links between polymer chains, which transforms the tacky, plastic rubber into a strong, elastic material. lusida.com

Table 2: Role as a Vulcanization Accelerator

PropertyDescriptionSignificance in Rubber ProcessingReference
Accelerator ClassSulfenamideProvides delayed action (scorch safety) and fast cure rate. lusida.comalfa-chemistry.comakrochem.com
ActionDelayed action, fast cure ratePrevents premature vulcanization during mixing and shaping stages. kerton-industry.comakrochem.com
Primary UseNatural and synthetic rubbers (e.g., tire manufacturing)Improves processing safety and efficiency of vulcanization systems. lusida.comkerton-industry.com
SynergyCan be used with secondary accelerators (e.g., thiurams, guanidines)Allows for fine-tuning of the vulcanization characteristics. kerton-industry.com

Beyond vulcanization, the benzothiazole scaffold is being investigated for other material science applications. For instance, certain benzothiazepine (B8601423) derivatives have been synthesized and screened as tubulin polymerization inhibitors. nih.gov While this research is aimed at anti-tumor applications, the fundamental principle of inhibiting polymerization could be harnessed in non-biological contexts, such as preventing the premature polymerization of monomers in adhesives or coatings.

Furthermore, its utility as a chemical intermediate suggests its potential as a precursor for specialized materials. Derivatives could be synthesized to act as antioxidants, antiozonants, or as building blocks for polymers with unique thermal or optical properties. quinoline-thiophene.com

Design and Synthesis of Chemically Reactive Probes for Non-Biological Systems and Process Analysis

A forward-looking research avenue is the development of chemically reactive probes based on the 2-Benzothiazolinethione, 3-(morpholinomethyl)- structure for process analysis in non-biological systems. The benzothiazole core is a component of various fluorescent and luminescent compounds, indicating its potential as a signaling unit in a chemical sensor. nih.gov

Future research could focus on modifying the molecule to create a probe that changes its optical properties (e.g., fluorescence or color) upon reacting with a specific analyte or under certain process conditions (e.g., changes in pH, temperature, or redox potential). The morpholine group could be engineered as a recognition site, or the thione group could be exploited for its reactivity. Such probes could be valuable for real-time monitoring in industrial chemical processes, providing a visual or spectroscopic signal to track reaction progress or detect the presence of contaminants without the need for complex analytical instrumentation. This represents a novel application space that leverages the inherent chemical reactivity and potential photophysical properties of the benzothiazolinethione scaffold.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Purity (%)Key ConditionsReference
Cyclocondensation7897DMF, 70°C, 12 h
Morpholine Functionalization8599Acetonitrile, 65°C, 8 h

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the morpholinomethyl group (δ 2.5–3.5 ppm for N-CH₂) and benzothiazole backbone .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 267.08) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .

Advanced: How can experimental design (DoE) optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Factorial Design : Use a 2³ factorial matrix to test variables: temperature (60–80°C), solvent polarity (DMF vs. acetonitrile), and reaction time (6–12 h). Response surface methodology (RSM) identifies optimal conditions .
  • Case Study : A study reduced side products by 40% using DoE to prioritize temperature control (critical factor, p < 0.05) over solvent choice .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm tautomerism or conformational isomers. For example, X-ray diffraction resolved discrepancies between calculated and observed ¹H NMR shifts in morpholinomethyl derivatives .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding assignment of ambiguous peaks .

Advanced: What strategies address tautomerism and stability challenges in this compound?

Methodological Answer:

  • Tautomer Identification : The thione-thiol equilibrium (e.g., benzothiazole-2(3H)-thione vs. thiol tautomer) is studied via variable-temperature NMR and IR spectroscopy. X-ray crystallography confirms dominant tautomeric forms .
  • Stabilization : Lyophilization under inert atmosphere or formulation with cyclodextrins prevents oxidative degradation of the thione group .

Advanced: How do computational methods predict reactivity and reaction pathways?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) map energy barriers for morpholinomethyl group reactions. For example, ICReDD’s workflow identified optimal nucleophilic substitution pathways with <5 kcal/mol activation energy .
  • Machine Learning : Training models on existing benzothiazole reaction datasets predict regioselectivity in electrophilic aromatic substitution (accuracy >85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.